

Application Notes and Protocols for DF-461 (Mavacamten) in Animal Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and effects of **DF-461** (also known as Mavacamten or MYK-461) in various preclinical animal models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of this cardiac myosin inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DF-461** administration and its effects in common animal models.

Table 1: Dosage and Administration of DF-461 in Animal Models



Animal Model	Route of Administrat ion	Vehicle	Dosage Range	Study Duration	Reference
Mouse	Oral (drinking water)	Drinking Water	2.5 mg/kg/day	6 to 15 weeks	[1]
Mouse	Oral (gavage)	0.5% (w/v) Methylcellulo se	Not specified	26 weeks	[2]
Rat	Oral (gavage)	Dimethylacet amide (DMA), PEG400, and 30% β- cyclodextrin (5:25:70 ratio)	1 mg/kg/day (single dose)	Single Dose	[2]
Rat	Not specified	Not specified	0.3 mg/kg/day (NOAEL)	Chronic toxicity studies	[2]
Dog	Oral	Not specified	0.045 mg/kg/day	31 days	[2]
Dog	Oral	Not specified	0.06 mg/kg/day (NOAEL)	Chronic toxicity studies	[2]
Cat	Intravenous Infusion	PEG400/salin e (1:2 ratio)	0.3 mg/kg/hr	Acute	[3]
Cat	Intravenous Bolus	Not specified	Not specified	Single Dose (Pharmacokin etics)	[3]

NOAEL: No-Observed-Adverse-Effect-Level

Table 2: Pharmacokinetic Parameters of DF-461



Animal Model	Bioavailability (Oral)	Elimination Half-life (t½)	Key Notes	Reference
Mouse	Not specified	~7 hours	Low clearance, ~7-10% of liver blood flow.	[2]
Rat	Not specified	~8-11 hours	Low clearance, ~7-10% of liver blood flow.	[2]
Dog	87.1%	~130-161 hours	Low clearance, ~2% of liver blood flow. Significant accumulation with repeated dosing.	[2]
Monkey	Not specified	~44.5 hours	Low clearance, ~7-10% of liver blood flow.	[2]

Table 3: Efficacy and In Vitro Potency of DF-461



Parameter	Animal Model/System	Value	Effect	Reference
IC50 (ATPase Activity)	Mouse Cardiac Myofibrils	0.3 μΜ	Dose-dependent reduction in ATPase activity.	[1]
IC50 (Fractional Shortening)	Isolated Rat Ventricular Cardiomyocytes	0.18 μΜ	Dose-dependent reduction in fractional shortening.	[1]
Pharmacologicall y Active Dose (PAD)	Rat (in vivo)	1 mg/kg/day (oral)	~20% reduction in fractional shortening.	[2]
Pharmacologicall y Active Dose (PAD)	Dog (in vivo)	0.045 mg/kg (oral)	~11% reduction in fractional shortening over 31 days.	[2]
Maximal Tension Reduction	Skinned Rat Cardiac Muscle Fibers	~70% at 1.0 μM	Dose-dependent reduction in maximal tension.	[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving **DF-461** in animal models.

Protocol 2.1: Oral Administration in Mice (via Drinking Water)

Objective: To assess the chronic effects of **DF-461** on cardiac function and pathology in mouse models of hypertrophic cardiomyopathy (HCM).

Materials:

• **DF-461** (Mavacamten)



- · Drinking water
- Animal-specific water bottles
- Analytical balance
- Appropriate mouse models of HCM (e.g., R403Q, R719W, or R453C mutations) and wildtype controls.[1]

Procedure:

- Drug Preparation:
 - Calculate the total daily water consumption per cage.
 - Based on the average body weight of the mice and the target dose (e.g., 2.5 mg/kg/day),
 calculate the required amount of **DF-461** per mL of drinking water.[1]
 - Prepare a stock solution of **DF-461** if necessary, and then dilute it into the drinking water to achieve the final desired concentration. Ensure thorough mixing.
- Administration:
 - Provide the DF-461-medicated water to the mice as their sole source of drinking water.[1]
 - Replace the medicated water with a freshly prepared solution at regular intervals (e.g., every 2-3 days) to ensure drug stability.
- Monitoring:
 - Measure water consumption and mouse body weights regularly to adjust the drug concentration in the water if necessary and to monitor for any adverse effects.
 - At baseline and at specified intervals (e.g., every 2-4 weeks), perform echocardiography to measure cardiac parameters such as fractional shortening and left ventricular wall thickness.[1]
 - Collect blood samples at specified time points to determine plasma drug concentrations.[1]



- Endpoint Analysis:
 - At the end of the study, euthanize the animals and collect heart tissue for histological analysis (e.g., Masson's trichrome staining for fibrosis) and gene expression analysis.[1]

Protocol 2.2: Intravenous Infusion in Feline HCM Model

Objective: To acutely assess the dose-dependent effects of **DF-461** on left ventricular outflow tract (LVOT) obstruction and cardiac contractility in cats with HCM.

Materials:

- **DF-461** (Mavacamten)
- Polyethylene glycol 400 (PEG400)
- Sterile saline
- Syringe pump for infusion
- Intravenous catheters
- Anesthesia (as per approved institutional protocols)
- Echocardiography equipment
- Isoproterenol (for provoking LVOT obstruction)[3]

Procedure:

- Animal Model:
 - Use cats with naturally occurring HCM and evidence of LVOT obstruction.[3]
- Drug Preparation:
 - Prepare a sterile solution of **DF-461** in a vehicle of PEG400 and saline at a 1:2 ratio.[3]
 For example, for a 0.25 mg/kg dose.[3]

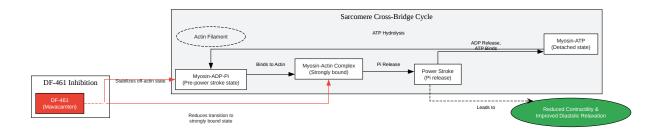


- Experimental Setup:
 - Anesthetize the cat according to an approved protocol.
 - Place an intravenous catheter for drug and fluid administration.
 - Perform a baseline echocardiogram.[3]
- Provocation of LVOT Obstruction (if necessary):
 - If the LVOT obstruction is not present at rest under anesthesia, an infusion of isoproterenol (e.g., 0.04 µg/kg/min) can be used to induce it.[3]
- DF-461 Infusion:
 - Once a stable, obstructed state is achieved, begin the intravenous infusion of **DF-461** using a syringe pump. A starting infusion rate could be 0.3 mg/kg/hr.[3]
 - The infusion can be administered as a ramp, with increasing concentrations over time to assess the exposure-response relationship.[4]
- Monitoring and Data Collection:
 - Perform serial echocardiograms at different time points during the infusion to measure fractional shortening, LVOT pressure gradient, and to assess for systolic anterior motion of the mitral valve.[3]
 - Collect blood samples at various time points to measure the plasma concentration of DF-461.[4] This allows for the correlation of drug exposure with the observed pharmacodynamic effects.[3]
- Post-Infusion:
 - o After the infusion, monitor the cat during recovery from anesthesia.

Visualizations Mechanism of Action of DF-461



The following diagram illustrates the mechanism by which **DF-461** inhibits cardiac muscle contraction.



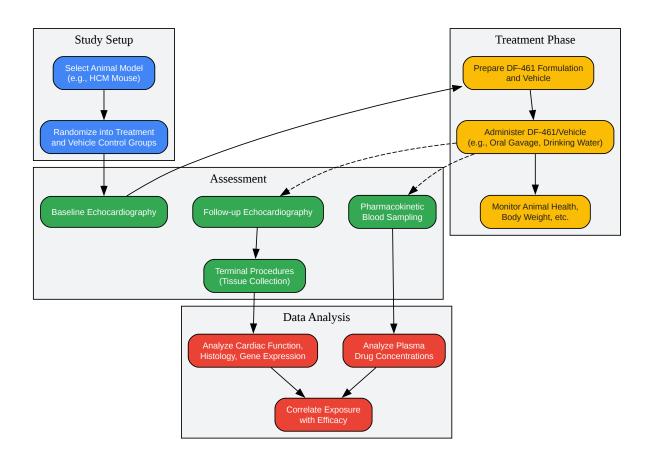
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Caption: Mechanism of **DF-461** action on the cardiac sarcomere.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for conducting in vivo efficacy studies of **DF-461**.





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Caption: General workflow for in vivo studies of **DF-461**.

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